1-Phenylselanylpropylselanylbenzene
Description
1-Phenylselanylpropylselanylbenzene is an organoselenium compound featuring two selanyl (-Se-) groups attached to a propyl chain bridging two benzene rings. This structure distinguishes it from simpler aromatic hydrocarbons, as selenium’s electronegativity and atomic radius influence its reactivity, stability, and intermolecular interactions.
Properties
CAS No. |
56814-39-2 |
|---|---|
Molecular Formula |
C15H16Se2 |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
1-phenylselanylpropylselanylbenzene |
InChI |
InChI=1S/C15H16Se2/c1-2-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChI Key |
IQGGWOFNLDIYPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylselanylpropylselanylbenzene can be synthesized through a multi-step process involving the reaction of phenylselenol with 1,3-dibromopropane. The reaction typically requires a base such as sodium hydride (NaH) to deprotonate the phenylselenol, followed by nucleophilic substitution to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylselanylpropylselanylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Phenylselanylpropylselanylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic effects.
Medicine: Research is ongoing into its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It may be used in the development of new materials with unique properties due to the presence of selenium.
Mechanism of Action
The mechanism of action of 1-Phenylselanylpropylselanylbenzene involves its ability to undergo redox reactions. Selenium atoms can cycle between different oxidation states, allowing the compound to act as an antioxidant. This redox cycling can protect cells from oxidative damage by neutralizing reactive oxygen species (ROS).
Molecular Targets and Pathways:
Antioxidant Pathways: The compound interacts with ROS, reducing oxidative stress.
Enzyme Modulation: It may modulate the activity of selenium-dependent enzymes, such as glutathione peroxidase.
Comparison with Similar Compounds
Structural and Functional Group Differences
- This compound : Contains two selenium atoms in selanyl groups, which are larger and more polarizable than carbon-based substituents.
- 1-Phenyl-1-pentyne (CAS 4250-81-1) : An alkyne-substituted benzene with a linear carbon chain and triple bond.
- Alpha-methylstyrene (CAS 98-83-9) : An alkene-substituted benzene with a methyl group.
- 1-(1-Ethynylcyclopropyl)-4-methoxybenzene : Combines an ethynyl group, cyclopropane ring, and methoxy substituent.
Physical and Chemical Properties
Reactivity and Stability
- 1-Phenyl-1-pentyne : Reactivity dominated by the alkyne group, enabling addition reactions.
- Alpha-methylstyrene : Alkene group participates in polymerization and electrophilic substitutions.
- This compound: Selenium’s redox activity may facilitate unique reactions (e.g., selenoxide elimination), but stability could be lower due to Se–Se bond susceptibility to oxidation.
Toxicity and Environmental Impact
- 1-(1-Ethynylcyclopropyl)-4-methoxybenzene: No toxicity data available; classified as R&D use only.
- Alpha-methylstyrene: Limited data in evidence, but styrene derivatives are generally irritants.
- Environmental persistence is also uncharacterized.
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